Pentanoic acid, 2-phenoxyethyl ester

Description

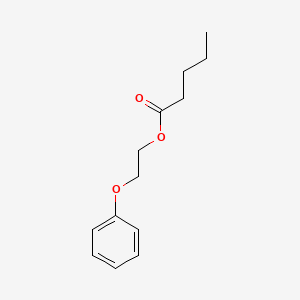

Structurally, it consists of a five-carbon carboxylic acid linked via an ester bond to a phenoxyethyl group.

Applications of similar phenoxyethyl esters include use in fragrances, plasticizers, and antimicrobial agents due to the phenoxy moiety’s stability and moderate polarity . Synthesis routes likely involve esterification of 2-phenoxyethanol with pentanoic acid under acid catalysis, a method common for analogous esters .

Properties

CAS No. |

23495-13-8 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-phenoxyethyl pentanoate |

InChI |

InChI=1S/C13H18O3/c1-2-3-9-13(14)16-11-10-15-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |

InChI Key |

VTDVFBXXQCGSIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanoic acid, 2-phenoxyethyl ester can be synthesized through the esterification reaction between pentanoic acid and 2-phenoxyethanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is slow and reversible, so an excess of one of the reactants or the removal of water can drive the reaction to completion.

Industrial Production Methods

In industrial settings, the esterification process can be scaled up using continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a higher yield and efficiency. The use of acid catalysts like sulfuric acid or dry hydrogen chloride gas is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-phenoxyethyl ester undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Major Products Formed

Hydrolysis: Pentanoic acid and 2-phenoxyethanol.

Transesterification: A different ester and alcohol depending on the reactants used.

Reduction: The corresponding alcohols.

Scientific Research Applications

Pentanoic acid, 2-phenoxyethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-phenoxyethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release pentanoic acid and 2-phenoxyethanol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Volatility and Retention Behavior: Aliphatic esters (e.g., pentanoic acid ethyl ester) exhibit shorter retention times in GC-MS compared to phenoxyethyl esters, reflecting higher volatility . Phenoxyethyl esters, with their aromatic group, likely have higher boiling points and lower volatility, similar to 2-phenoxyethyl acrylate ().

Functional Group Impact: The 4-oxo group in pentanoic acid, 4-oxo-, methyl ester increases polarity, enhancing solubility in polar solvents and contributing to its prominence in GC-MS profiles (53.44% peak area in jackfruit extract) . The phenoxyethyl group provides UV stability and resistance to hydrolysis, making it suitable for industrial applications .

Pentanoic Acid Ethyl Ester :

- Role in Fermentation: Detected in high concentrations in plum juice water kefir, contributing fruity and sweet aroma notes critical to sensory profiles .

- Antimicrobial Potential: Aliphatic esters like this are often associated with antimicrobial activity, though direct evidence for this compound is lacking .

2-Phenoxyethyl Propionate :

Pentanoic Acid, 4-oxo-, Methyl Ester :

- Bioactive Properties : Dominates in jackfruit rag extract (53.44% abundance) and may contribute to antioxidant or flavor-enhancing effects .

Analytical Detection Challenges

- Phenoxyethyl Esters: Require specialized GC columns (e.g., DVB/CAR/PDMS fibers) for optimal detection due to lower volatility .

- Aliphatic Esters: Easily detected with standard polar columns (e.g., HP-Wax), as seen in the high-frequency detection of hexanoic acid ethyl ester .

Q & A

Q. How can researchers identify and confirm the structure of pentanoic acid, 2-phenoxyethyl ester in complex mixtures?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use polar columns (e.g., polydimethyl siloxane with 5% phenyl groups) to separate the ester from co-eluting compounds. Compare retention indices (Kovats' RI) and mass spectra with reference libraries. For example, similar esters like 2-phenoxyethyl isobutyrate showed distinct fragmentation patterns at m/z 1488 in GC-MS analysis .

- Retention Index Cross-Validation: Match experimental RI values (e.g., 1488 for 2-phenoxyethyl isobutyrate) against databases such as NIST or peer-reviewed studies to confirm identity .

- Synthesis of Analytical Standards: Prepare pure esters via acid-catalyzed esterification (e.g., pentanoic acid + 2-phenoxyethanol with H₂SO₄) and use NMR (¹H/¹³C) for structural validation .

Q. What synthetic routes are optimal for preparing this compound in laboratory settings?

Methodological Answer:

- Direct Esterification: React pentanoic acid with 2-phenoxyethanol using catalytic sulfuric acid or p-toluenesulfonic acid under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or FTIR for C=O ester peak (~1740 cm⁻¹) .

- Purification: Distill under reduced pressure (e.g., boiling point ~279.6°C at 760 mmHg for analogous esters) and validate purity using GC-FID .

- Safety Considerations: Follow protocols for handling corrosive catalysts and volatile solvents, including fume hood use and waste disposal per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic retention data for this compound across studies?

Methodological Answer:

- Column-Specific Calibration: Use standardized columns (e.g., HP-5 or DB-5MS) and document temperature programs (e.g., 40°C to 280°C at 5°C/min). For example, Kovats' RI values for esters vary by ±10 units across polar vs. nonpolar phases .

- Interlaboratory Reproducibility: Share raw data (e.g., GC-MS parameters, column lot numbers) through platforms like MassBank to harmonize retention indices .

- Contaminant Analysis: Screen for isomers (e.g., branched-chain esters) using high-resolution MS (HRMS) to rule out misidentification .

Q. What experimental strategies are recommended to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store the ester at 4°C, 25°C, and 40°C for 6–12 months. Analyze degradation products (e.g., free pentanoic acid) via HPLC-UV or GC-MS at intervals .

- Light Sensitivity Testing: Expose samples to UV/VIS light and monitor ester decomposition using FTIR or NMR for ester bond cleavage .

- Matrix Effects: Evaluate stability in solvents (e.g., hexane vs. ethanol) and biological matrices (e.g., skin lipid extracts) to mimic real-world applications .

Q. How can researchers design bioactivity assays to study the ecological role of this compound as a volatile organic compound (VOC)?

Methodological Answer:

- Behavioral Assays: Use olfactometers or field traps to test insect attraction (e.g., honeybees, as in Apis mellifera studies). Compare responses to esters like 4-methylpentanoic acid ethyl ester, which showed strong bee attraction .

- Dose-Response Curves: Prepare serial dilutions (10⁻³ to 10⁻⁶ M) in hexane and apply to filter papers. Quantify insect visitation rates via video tracking .

- Synergistic Effects: Combine with other floral VOCs (e.g., 3-hexen-1-ol benzoate) to assess additive or inhibitory interactions .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the volatility or partitioning coefficients of this compound?

Methodological Answer:

- Headspace Solid-Phase Microextraction (HS-SPME): Standardize extraction conditions (e.g., 60°C for 30 min) to measure vapor pressure (e.g., 0.00398 mmHg at 25°C for analogous esters) and compare with published values .

- Quantum Chemical Calculations: Use software like COSMO-RS to predict partitioning behavior and validate against experimental GC data .

- Inter-laboratory Collaboration: Share protocols via platforms like Zenodo to identify systematic errors in measurement techniques .

Analytical Method Development

Q. What advanced techniques can quantify trace impurities in this compound synthesized for pharmacological studies?

Methodological Answer:

- 2D-GC×GC-TOFMS: Achieve ppb-level detection of contaminants (e.g., residual phenoxyethanol) using orthogonal column configurations .

- Isotope Dilution Assays: Spike samples with deuterated internal standards (e.g., d₅-pentanoic acid ester) for precise quantification .

- Regulatory Compliance: Adopt USP/EP guidelines for impurity profiling, including genotoxic risk assessment for residual catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.